CID 24192423
Description
Properties
CAS No. |
1120-01-0 |
|---|---|
Molecular Formula |
C16H34NaO4S |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
sodium hexadecyl sulfate |
InChI |
InChI=1S/C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19); |
InChI Key |
HMWHAHJOIHEFOG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
density |
1 at 68 °F (USCG, 1999) |
Other CAS No. |
1120-01-0 |
physical_description |
Hexadecyl sulfate, [sodium salt] appears as white paste or liquid with a mild odor. May float or sink in water. (USCG, 1999) |
Pictograms |
Corrosive; Irritant |
Related CAS |
143-02-2 (Parent) |
Synonyms |
cetyl sulfate cetyl sulfate sodium salt |
Origin of Product |
United States |
Synthetic Pathways and Structural Modification of Sodium Hexadecyl Sulfate
Established Methodologies for SHS Synthesis
The industrial production of sodium hexadecyl sulfate (B86663) is a well-established process rooted in oleochemistry. The primary method involves a two-step process: the sulfation of a long-chain fatty alcohol followed by neutralization.
The synthesis of sodium hexadecyl sulfate begins with hexadecyl alcohol (also known as cetyl alcohol), which can be sourced from vegetable or petroleum origins. atamanchemicals.com This alcohol undergoes a sulfation reaction to form the corresponding alkyl sulfuric acid. Common sulfating agents employed in this industrial process include chlorosulfonic acid, sulfur trioxide, and sulfuric acid. atamanchemicals.comchembk.com
The general reaction scheme is as follows: C₁₆H₃₃OH + SO₃ → C₁₆H₃₃OSO₃H
Following the sulfation step, the resulting hexadecyl sulfuric acid is an unstable intermediate that is immediately neutralized. atamanchemicals.com This is typically achieved by reacting it with an alkali, most commonly sodium hydroxide (B78521) (NaOH), to yield the final product, sodium hexadecyl sulfate. atamanchemicals.comchembk.com
The neutralization reaction is: C₁₆H₃₃OSO₃H + NaOH → C₁₆H₃₃OSO₃Na + H₂O
The final product is often a white solid, paste, or liquid with a mild odor. chemicalbook.com It is frequently sold as a mixture with sodium stearyl sulfate, a homologous compound derived from stearyl alcohol. cymitquimica.comtcichemicals.comsigmaaldrich.com
Functionalization and Derivatization Strategies for Enhanced Material Integration
The amphiphilic nature of the SHS molecule, with its long hydrophobic alkyl chain and polar sulfate headgroup, makes it an ideal candidate for modifying the surfaces of various materials. These modifications are crucial for improving compatibility between dissimilar materials, such as enhancing the dispersion of inorganic fillers in organic polymer matrices.
Layered double hydroxides (LDHs), also known as anionic clays, are materials with positively charged layers and charge-balancing anions located in the interlayer space. researchgate.net While inherently hydrophilic, their properties can be tailored for specific applications by replacing the inorganic anions with organic ones, such as the hexadecyl sulfate anion (HS⁻). researchgate.net
This process, known as intercalation, converts the LDH from a hydrophilic to a more organophilic material, which significantly improves its compatibility and dispersion within organic materials like polymers and bitumen. researchgate.net The intercalation of surfactant anions like SHS into the LDH structure is a successful strategy for creating these organo-LDHs. mdpi.com
Research has demonstrated the successful intercalation of SHS into hydrocalumite (CaAl-LDH), a type of layered double hydroxide. scispace.comresearchgate.net This modification is achieved through methods like anion exchange, where the original anions in the LDH are swapped with hexadecyl sulfate anions from a solution. scispace.comcas.cz The success of the intercalation is confirmed by techniques such as X-ray diffraction (XRD), which shows an increase in the basal spacing between the LDH layers to accommodate the long alkyl chains of the SHS anions. mdpi.com
Table 1: Effects of Surfactant Anion Intercalation on Layered Double Hydroxide Properties
| LDH Precursor | Intercalated Anion | Method | Key Finding | Reference(s) |
|---|---|---|---|---|
| Hydrocalumite (CaAl-LDH-Cl) | Sodium Hexadecyl Sulfate (SHS) | Intercalation | Successful interaction and modification of the LDH. | scispace.com |
| Mg-Al-NO₃ / Zn-Al-NO₃ | Various organic anions | Anion Exchange | Anion exchange was found to be the most effective method for successful intercalation. | cas.cz |
| LDH-NO₃ | Sodium Dodecyl Sulfate (SDS) | Ion Exchange | Interlayer spacing increased from 0.41 nm to 2.06 nm, indicating successful intercalation. | mdpi.com |
Note: Data for SDS, a similar surfactant, is included to illustrate the typical effects of alkyl sulfate intercalation on LDH structures.
Carbonaceous nanomaterials, such as carbon nanotubes (CNTs) and graphene, possess exceptional properties but often suffer from poor solubility and a tendency to agglomerate, limiting their application. najah.edualquds.edu Functionalization with surfactants like SHS is a key strategy to overcome these limitations. acs.org
Non-Covalent Functionalization: This is the most common method involving surfactants and relies on weaker, non-destructive interactions. alquds.edu In the case of SHS, the long, hydrophobic hexadecyl tail interacts with the surface of the carbon nanomaterial via van der Waals and hydrophobic forces. acs.orgnih.gov The hydrophilic sulfate headgroup then faces outwards towards the solvent, promoting dispersion and preventing the nanomaterials from bundling together. nih.gov
Studies have specifically shown that carbon nanotubes can be functionalized with SHS. acs.orgnih.gov Molecular dynamics simulations revealed that the SHS molecules self-assemble to form a soft, saddle-like layer on the surface of the CNTs. acs.orgnih.gov This non-covalent coating improves the dispersion of the nanotubes and can modulate their interaction with other molecules, such as proteins. acs.orgnih.gov This type of functionalization is advantageous as it improves solubility without disrupting the intrinsic electronic structure of the nanomaterial. alquds.edu
Covalent Functionalization: Covalent functionalization involves the formation of strong chemical bonds between the functional molecule and the nanomaterial. researchgate.netresearchgate.net This process typically requires creating defects or reactive sites on the carbon surface, for instance, through acid treatment to introduce carboxylic acid groups. researchgate.netnih.gov While this method provides a more robust attachment, it can alter the electronic and structural properties of the nanomaterial. nih.gov While surfactants like SHS are primarily used for non-covalent functionalization, the general principles of covalent functionalization offer an alternative route for creating highly stable, modified carbon nanomaterials. researchgate.net
Table 2: Research Findings on the Functionalization of Carbon Nanomaterials with Alkyl Sulfates
| Nanomaterial | Functionalizing Agent | Type of Functionalization | Observed Outcome | Reference(s) |
|---|---|---|---|---|
| Carbon Nanotubes (CNTs) | Sodium Hexadecyl Sulfate (SHS) | Non-Covalent | Formation of a soft SHS layer on the CNT surface; adjusted protein adsorption. | acs.orgnih.gov |
| Graphene Sheets | Sodium Dodecyl Sulfate (SDS) | Non-Covalent | Improved water solubility and stability of graphene sheets. | najah.edualquds.edu |
| Single-Walled CNTs (SWNTs) | General Surfactants | Non-Covalent | Increased solubility and dispersion in various media. | researchgate.net |
Note: Data for SDS, a similar surfactant, is included to illustrate the general mechanism and outcomes of non-covalent functionalization.
Fundamental Colloidal and Interfacial Phenomena of Sodium Hexadecyl Sulfate
Self-Assembly and Aggregate Formation in Aqueous and Mixed Media
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a pivotal characteristic of a surfactant, defined as the concentration above which micelles spontaneously form. wikipedia.org Below the CMC, the surface tension of a solution changes significantly with surfactant concentration, while above the CMC, it remains relatively constant or changes more slowly. wikipedia.org The CMC for a given surfactant is dependent on factors such as temperature, pressure, and the presence of other substances like electrolytes. wikipedia.org
The determination of the CMC can be achieved through various experimental techniques. A common method involves plotting a physical property of the surfactant solution, such as surface tension or conductivity, against the surfactant concentration and identifying the inflection point. wikipedia.org Other methods include fluorescence depolarization, UV-Vis spectroscopy, and luminescence spectroscopy. nih.govacs.org
Several factors can influence the CMC of Sodium Hexadecyl Sulfate (B86663) (SHS):
Alkyl Chain Length: The CMC decreases as the length of the hydrophobic alkyl chain increases. youtube.com
Temperature: For ionic surfactants like SHS, the effect of temperature on the CMC can be non-monotonic. youtube.comyoutube.com Initially, an increase in temperature can lower the CMC, but further increases may cause it to rise. aatbio.com
Additives and Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant like SHS typically leads to a decrease in the CMC. youtube.comaatbio.com This is attributed to the reduction of repulsion between the ionic head groups of the surfactant molecules due to the presence of counter-ions. aatbio.com Organic additives can also affect the CMC; for instance, substances like urea (B33335) can disrupt hydrogen bonding and increase the CMC. aatbio.combohrium.com
Ionic Nature and Head Group: Ionic surfactants generally have higher CMCs in aqueous solutions compared to non-ionic surfactants. aatbio.com The size and nature of the polar head group also play a role, with bulkier head groups potentially increasing the CMC. youtube.comaatbio.com
The micellization behavior of SHS has been studied in the presence of imidazolium-based ionic liquids, where the CMC was determined using conductivity measurements at different temperatures and concentrations of the ionic liquids. tandfonline.com
Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Surfactants
| Factor | Effect on CMC | Reference |
| Increased Alkyl Chain Hydrophobicity | Decreases | youtube.comaatbio.com |
| Ionic Head Group (vs. Non-ionic) | Increases | aatbio.com |
| Bulky Head Group | Increases | youtube.comaatbio.com |
| High Temperature | Can decrease, then increase | youtube.comaatbio.com |
| High Ionic Strength (Electrolytes) | Decreases | youtube.comaatbio.com |
| Presence of Organic Additives (e.g., Urea) | Increases | aatbio.combohrium.com |
Micellization Thermodynamics and Kinetics
The process of micelle formation is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°m), standard enthalpy of micellization (ΔH°m), and standard entropy of micellization (ΔS°m) are key parameters that describe the spontaneity and energetic changes associated with micellization. tandfonline.com These thermodynamic parameters can be evaluated from the temperature dependence of the CMC. tandfonline.comcdnsciencepub.comacs.org
For sodium dodecyl sulfate (SDS), a shorter-chain homolog of SHS, studies have shown that micellization is considered an entropy-driven process at lower temperatures and an enthalpy-driven process at higher temperatures. acs.org The change in Gibbs free energy upon micellization is influenced by the transfer of the hydrocarbon tail from the aqueous environment to the micellar core and the interactions between the surfactant headgroups at the micelle surface. cdnsciencepub.com
The kinetics of micellization involve the rates at which surfactants exchange between the bulk solution and the micelles. For SDS, these exchange mechanisms have been studied, providing insights into the dynamic nature of micellar systems. researchgate.net The kinetics of vesicle-to-micelle transitions, which can be induced by mixing different types of surfactants, have also been investigated. For instance, when solutions of a double-chain surfactant are titrated with a single-chain surfactant like SDS, mixed micelles can form at the expense of vesicles. rsc.org These transitions can exhibit complex kinetics, sometimes involving a lag phase followed by an exponential decay phase. rsc.org
Research on the micellization of SHS in the presence of imidazolium-based ionic liquids has involved the calculation of thermodynamic parameters such as ΔG°m, ΔH°m, and ΔS°m from conductivity measurements. tandfonline.com Similarly, studies on SDS in glycerol-water mixtures have analyzed thermodynamic parameters to understand the effect of the cosolvent on micelle formation. tandfonline.com
Table 2: Thermodynamic Parameters of Micellization
| Parameter | Description | Reference |
| ΔG°m (Standard Gibbs Free Energy) | Indicates the spontaneity of micellization (negative value for spontaneous process). | tandfonline.comacs.org |
| ΔH°m (Standard Enthalpy) | Represents the heat change during micellization. | tandfonline.comacs.org |
| ΔS°m (Standard Entropy) | Reflects the change in randomness or disorder during micellization. | tandfonline.comacs.org |
Vesicle Formation and Solubilization Mechanisms
Vesicles are closed, bilayer structures that can be formed by surfactants, including mixtures of anionic and cationic surfactants. dtu.dk The formation of vesicles is influenced by the thermodynamics of bending a planar bilayer into a closed sphere. dtu.dk For mixtures of sodium dodecyl sulfate (SDS) and a cationic surfactant, the work of bending the bilayer into a vesicle is highly dependent on the molar ratio of the two surfactants. dtu.dk The dynamics of vesicle formation can be complex, often involving a sequence of fast and slow processes. uri.edu Studies on anionic/cationic surfactant mixtures have shown that vesicle formation can proceed through the formation of nonequilibrium mixed aggregates. uri.edu
Solubilization is the process by which a substance that is normally insoluble in a given solvent dissolves in a solution of a surfactant. Surfactant micelles can encapsulate these insoluble substances, a mechanism crucial in various applications. The solubilization of solutes can even occur at surfactant concentrations below the CMC, enhancing their apparent solubility. rsc.org
The mechanism of vesicle solubilization by detergents like SDS has been investigated. The process can be biphasic, starting with the accumulation of detergent molecules on the intact vesicles, leading to an initial expansion of the vesicle, followed by rapid lipid loss and the formation of mixed micelles. nih.govwhiterose.ac.ukresearchgate.net Freeze-fracture electron microscopy has shown the direct formation of mixed micelles within the vesicle bilayer and their subsequent separation. nih.gov The molar solubilization ratio, which quantifies the amount of substance solubilized per mole of surfactant, is a key parameter in understanding solubilization capacity. researchgate.net
Aggregation Behavior in Non-Aqueous and Mixed Solvent Systems
The aggregation behavior of surfactants like Sodium Hexadecyl Sulfate is significantly influenced by the solvent environment. In mixed solvent systems, such as water-ethylene (B12542467) glycol mixtures, the critical micelle concentration (CMC) of surfactants tends to increase, while the average aggregation number (the number of surfactant molecules in a micelle) decreases. acs.org This is primarily attributed to the reduced free energy of transferring the surfactant tail from the mixed solvent to the micelle core and a smaller interfacial tension between the hydrocarbon core and the mixed solvent. acs.org
For instance, studies on sodium dodecyl sulfate (SDS) in aqueous mixtures with ethylene (B1197577) glycol or glycerol (B35011) have shown that the addition of the organic cosolvent leads to an increase in the CMC. cdnsciencepub.comtandfonline.com The presence of organic additives like dimethyl formamide (B127407) (DMF), acetonitrile (B52724) (AN), and 1,4-dioxane (B91453) has also been found to increase the CMC of SDS in mixtures with sodium alginate. bohrium.comresearchgate.net The aggregation numbers of SDS have been observed to decrease with an increasing concentration of ethylene glycol in the solvent mixture. cdnsciencepub.com
In some non-aqueous solvents, stable vesicle formation has been observed for mixtures of anionic and cationic surfactants. For example, vesicles of sodium dodecyl sulfate and dodecyl triethylammonium (B8662869) bromide have been shown to form in 100% ethanol. sioc-journal.cn The aggregation state of some organometallic compounds, like sodium hexamethyldisilazide, has been studied across a wide spectrum of solvents, revealing the formation of dimers, monomers, and other aggregates depending on the solvent's coordinating ability. nih.gov
Adsorption Dynamics at Diverse Interfaces
Adsorption at Liquid-Air and Liquid-Liquid (Oil-Water) Interfaces
The adsorption of surfactants at interfaces is a fundamental process that governs phenomena such as emulsification and foaming. Sodium Hexadecyl Sulfate (SHS), like other surfactants, adsorbs at both the liquid-air and liquid-liquid (e.g., oil-water) interfaces.
At the liquid-air interface , the adsorption of sodium dodecyl sulfate (SDS), a close relative of SHS, has been studied using techniques like vibrational sum frequency spectroscopy. rsc.org These studies have shown that the orientation of the sulfate headgroup remains relatively constant across a range of concentrations, including above the critical micelle concentration (CMC). rsc.org The addition of salt, such as sodium chloride, can increase the surface excess of the surfactant. rsc.org The presence of alcohols, like propanol, can also influence the adsorption of SDS at the air-water interface, with the maximum surface excess of both the surfactant and the total mixture occurring at a specific alcohol concentration. bohrium.com
At the liquid-liquid (oil-water) interface , the adsorption of SHS and similar surfactants plays a crucial role in stabilizing emulsions. jst.go.jp The adsorption process can be complex, sometimes involving multiple steps. For instance, the adsorption of SDS at the hexadecane-water interface has been shown to begin with an initial step dominated by the adsorption of the hydrophobic part of the surfactant, followed by a step involving both the hydrophobic part and the counterion. cas.cnresearchgate.net
The presence of other molecules can significantly affect the adsorption behavior. For example, the cooperative adsorption of SHS and hexadecanol (B772) at the dodecane-water interface can lead to the formation of a "surface frozen" monolayer, which can enhance the stability of oil-in-water emulsions. jst.go.jp The adsorption of SHS onto carbon nanotubes has also been investigated, where it acts as an interfacial substance that can adjust the adsorption of proteins. acs.orgnih.gov The study of surfactant adsorption at oil-water interfaces is critical for applications such as enhanced oil recovery, where surfactants are used to reduce interfacial tension and improve oil displacement. tandfonline.com
Table 3: Interfacial Properties of Sodium Alkyl Sulfates
| Interface | Phenomenon | Influencing Factors | Reference |
| Liquid-Air | Adsorption and monolayer formation | Surfactant concentration, presence of electrolytes (e.g., NaCl), presence of co-solvents (e.g., propanol) | rsc.orgbohrium.com |
| Liquid-Liquid (Oil-Water) | Emulsion stabilization, surface freezing | Cooperative adsorption with other molecules (e.g., hexadecanol), nature of the oil phase | jst.go.jpacs.org |
| Solid-Liquid | Adsorption onto surfaces like carbon nanotubes | Hydrophobic interactions between surfactant tail and solid surface | acs.orgnih.gov |
Mechanisms of Interfacial Adsorption and Orientation of SHS Molecules
The adsorption of SHS at interfaces is a spontaneous process driven by the reduction of the system's free energy. The hydrophobic hexadecyl tail is expelled from the aqueous phase, aligning itself away from the water, while the hydrophilic sulfate head group remains in contact with the aqueous phase. This orientation minimizes the unfavorable interactions between the hydrocarbon chain and water molecules.
Molecular dynamics simulations and experimental studies have provided detailed insights into the mechanisms of SHS adsorption. At the interface, SHS molecules can form a soft, assembled layer. acs.orgnih.gov The primary driving force for the adsorption of SHS onto hydrophobic surfaces is the hydrophobic effect. bme.hu In the case of interactions with other molecules, such as proteins, the orientation of the adsorbed SHS can be further adjusted. For instance, when lysozyme (B549824) adsorbs on SHS-functionalized carbon nanotubes, the SHS molecules rearrange to form a saddle-like structure that accommodates the protein. acs.orgnih.govacs.org This rearrangement is driven by interactions between the lysozyme and SHS, where electrostatic interactions between the positively charged residues of the protein and the negatively charged head groups of SHS can be more significant than van der Waals forces. acs.org The orientation of the SHS molecules can thus create a tailored interface that influences the conformation and activity of adsorbing species. nih.govacs.org
The structure of the adsorbed layer is also influenced by the nature of the interface itself. Studies on the similar surfactant, sodium dodecyl sulfate (SDS), have shown that the behavior of surfactant molecules can differ significantly between a water-vapor interface and a water-oil interface. researchgate.netnih.gov At a water-oil interface, the hydrophobic tails of the surfactant can intermix with the oil phase, leading to a more disordered state compared to the air-water interface. epfl.ch For longer chain alkanes, the orientation of the alkane molecules at the interface can be predominantly parallel, influencing the orientation of the adsorbing surfactant ions at low coverages. nih.gov
Formation and Characterization of Surface-Frozen Monolayers in Mixed Surfactant Systems
Under specific conditions, typically upon cooling, adsorbed surfactant monolayers can undergo a first-order phase transition from a disordered, liquid-like state to a highly ordered, solid-like or "surface-frozen" state. This phenomenon is particularly notable in mixed systems of SHS and a long-chain alcohol, such as hexadecanol (C16OH).
The adsorbed film of SHS at a dodecane-water interface, in the presence of hexadecanol incorporated from the oil phase, exhibits a transition to a surface-frozen monolayer. jst.go.jpresearchgate.netresearchgate.net This transition is driven by the lateral van der Waals attractions between the hydrophobic tails of the SHS molecules and the co-adsorbed hexadecanol molecules. jst.go.jpresearchgate.net The formation of these surface-frozen monolayers has been observed for both anionic and cationic surfactants. researchgate.net
A key finding is that the mixed SHS-C16OH adsorbed film displays a higher surface freezing temperature (35°C) compared to a similar system with the cationic surfactant cetyltrimethylammonium chloride (CTAC) (25°C). jst.go.jpresearchgate.netresearchgate.net This is attributed to a significant increase in the interfacial density of SHS at the freezing point due to cooperative adsorption with hexadecanol. jst.go.jpresearchgate.netresearchgate.net The formation of these ordered monolayers at ambient temperatures holds potential for practical applications, such as enhancing the stability of oil-in-water emulsions. jst.go.jpresearchgate.netresearchgate.net The characteristics of the SHS-C16OH monolayer, such as its ellipticity, are comparable to other surface-frozen systems. researchgate.net
Adsorption at Solid-Liquid Interfaces
The adsorption of SHS onto solid surfaces from a liquid phase is critical in numerous technological applications. The nature of the solid substrate—whether it is hydrophobic or carries a surface charge—profoundly influences the adsorption mechanism and the structure of the resulting adsorbed layer.
Interactions with Hydrophobic Solid Substrates (e.g., Graphitized Carbon Black)
On hydrophobic surfaces like thermally graphitized carbon black (CB), the primary driving force for SHS adsorption is the hydrophobic interaction between the hexadecyl chain and the nonpolar surface. bme.hu The adsorption isotherm of SHS on graphitized carbon black is well-described by the Langmuir model, indicating the formation of a monolayer at the surface. bme.hu
The adsorption behavior can be significantly altered in the presence of other surfactants. In mixed aqueous solutions of SHS and a nonionic Triton X surfactant, the amount of adsorbed SHS at low concentrations is enhanced compared to its adsorption from a pure solution. researchgate.netcore.ac.ukbme.hu This is attributed to a reduction in the electrostatic repulsion between the anionic SHS head groups, facilitated by the inclusion of the nonionic surfactant molecules in the mixed adsorption layer. researchgate.netcore.ac.ukbme.hu However, at higher concentrations, the adsorption of SHS may decrease as it is displaced from the surface by the nonionic surfactant molecules. researchgate.netcore.ac.ukbme.hu The composition of the mixed adsorbed layer is often enriched with the nonionic surfactant compared to the bulk solution. researchgate.netucj.org.ua The binding of the anionic SHS to the surface of graphitized carbon black leads to a decrease in the zeta potential of the particles, which correlates with the amount of adsorbed surfactant. researchgate.net
The table below summarizes the parameters for the Langmuir and Freundlich isotherm models for SHS adsorption on graphitized carbon black.
| Isotherm Model | Parameters | Value |
| Langmuir | Amax (mmol × g⁻¹) | 0.369 |
| b (L × mmol⁻¹) | 25.983 | |
| R² | 0.9996 | |
| Freundlich | KF (mmol × g⁻¹) | 0.392 |
| 1/n | 0.1879 |
Table based on data from Periodica Polytechnica Chemical Engineering. bme.hu
Adsorption on Charge-Regulated Substrates (e.g., Metal Oxides)
The adsorption of SHS on charge-regulated substrates, such as metal oxides, is governed by a combination of electrostatic and hydrophobic interactions. The surface charge of metal oxides is pH-dependent, which in turn controls the adsorption of ionic surfactants.
Studies on long-chained sodium alkylsulfates, including C16, have shown their effectiveness in modifying the surface charge of metal oxides. researchgate.net For instance, on hematite, sodium hexadecyl sulfate can induce a sign reversal of the zeta potential to negative values over a wide pH range, even at low concentrations. researchgate.net This indicates strong specific adsorption, where the anionic sulfate head group interacts with the positively charged surface sites at pH values below the oxide's isoelectric point (IEP). The length of the alkyl chain plays a crucial role, with longer chains being more effective at inducing negative zeta potentials. researchgate.net
On various metal oxides like titania and alumina, the specific adsorption of anionic surfactants like sodium dodecyl sulfate (SDS) leads to a reversal of the zeta potential from positive to negative in acidic conditions. mdpi.com Adsorbed micelles of SDS have been observed on the positively charged terraced edges of kaolinite (B1170537) particles under acidic conditions. acs.org Simulations of SDS on titania surfaces suggest that sodium counterions play a dominant role in the adhesion, which is primarily directed by electrostatic complementarity between the surface and the monolayer. nih.gov
While a compact monolayer of surfactant with headgroups oriented towards the positively charged surface is the initial model, further adsorption can lead to more complex structures. At concentrations approaching the critical micelle concentration (CMC), the formation of a second, inverted surfactant layer via hydrophobic interactions between the tail groups has been proposed. nih.gov However, quantitative force measurements for SDS on a positively charged surface suggest that the formation of a uniform, compact hemimicelle or bilayer does not always occur. utexas.edu
Influence of Solution Electrolyte and pH on Adsorption Isotherms and Layer Structure
The adsorption of ionic surfactants like SHS is highly sensitive to the solution's pH and electrolyte concentration. As mentioned, pH dictates the surface charge of metal oxides, thereby controlling the electrostatic driving force for adsorption. For anionic surfactants, adsorption on metal oxides is favored at pH values below the IEP, where the surface is positively charged. acs.orgresearchgate.net As the pH increases and the surface becomes less positive or even negative, electrostatic repulsion will hinder adsorption. acs.org
The addition of an electrolyte to the solution generally enhances the adsorption of ionic surfactants on charged surfaces. The electrolyte ions screen the electrostatic repulsion between the charged head groups of the adsorbed surfactant molecules, allowing for a more densely packed adsorbed layer. researchgate.net This can lead to an increase in the adsorbed amount and a shift in the critical micelle concentration to lower values. bohrium.comnih.gov For instance, in the presence of electrolytes, the adsorption isotherms for ionic surfactants on hydrophobic surfaces can transition from following a Freundlich model to a Langmuir model, indicating a more uniform monolayer formation. researchgate.net
The type of electrolyte can also have a significant impact. Multivalent counter-ions are particularly effective at screening charge and can even lead to the formation of surface multilayers for some anionic surfactants. bohrium.com For example, while Ca²⁺ ions only induce monolayer adsorption of methyl ester sulfonate, Al³⁺ ions can promote the formation of surface multilayers. bohrium.com The influence of electrolyte on the adsorption of dodecyl sulfate surfactants has been shown to follow the Hofmeister series, with different alkali metal cations affecting the adsorption and micellization differently. mdpi.com
Advanced Characterization Techniques in Shs Research
Spectroscopic Methodologies for Molecular and Supramolecular Analysis
Spectroscopy offers a powerful suite of non-invasive tools to probe the structure, dynamics, and aggregation of SHS molecules.
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups and conformational order of SHS. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different chemical bonds within the molecule can be identified. In studies involving SHS, FTIR is frequently used to confirm its presence and understand its interactions with other substances, such as when intercalated into layered double hydroxides or adsorbed onto surfaces. deswater.comresearchgate.net
Key vibrational bands for SHS and related alkyl sulfates have been identified. For instance, intense bands around 2917 cm⁻¹ and 2850 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the methylene (B1212753) (–CH₂) groups in the long alkyl chain. acs.org The polar head group also provides characteristic signals, with the S=O stretching vibration appearing near 1176 cm⁻¹. acs.org The asymmetrical stretching of C–O–S bonds can be observed around 1248 cm⁻¹ and 1212 cm⁻¹. These spectral features serve as a definitive fingerprint for the presence of the surfactant.
Vibrational responses from the CH₂ stretching of the methylene tails and the S-O stretching modes of the sulfate (B86663) headgroups can indicate strong lateral interactions and enhanced packing between SHS and other molecules. nih.gov Changes in the position and intensity of these bands can reveal details about molecular packing, conformational order, and the formation of hydrogen bonds with water or other species. nih.gov
Table 1: Characteristic FTIR Vibrational Bands for Alkyl Sulfates like SHS
| Wavenumber (cm⁻¹) | Assignment | Type of Vibration | Reference |
|---|---|---|---|
| ~2917 | Methylene (–CH₂) | Asymmetric Stretching | acs.org |
| ~2850 | Methylene (–CH₂) | Symmetric Stretching | acs.org |
| ~1248, ~1212 | C–O–S | Asymmetrical Stretching | |
| ~1176 | S=O | Stretching | acs.org |
| ~1083 | S–O | Symmetrical Stretching |
Near-Infrared (NIR) spectroscopy, which probes the overtone and combination bands of fundamental vibrations, serves as a complementary technique to FTIR for obtaining structural evidence. In research on SHS, NIR has been effectively used to confirm the successful intercalation of the surfactant into host materials. acs.org The presence of C-H stretching vibration bands of SHS in the NIR spectra provides clear evidence that the surfactant has been incorporated into the final product. acs.orgnih.gov
Furthermore, shifts in the NIR bands corresponding to water's stretching vibrations and hydroxyl (OH) groups can indicate changes in the local environment upon SHS intercalation. acs.orgnih.gov For example, a shift of these bands to higher wavenumbers suggests that SHS molecules have entered the interlayer space of a host material like hydrocalumite, altering the hydrogen bonding network. acs.orgnih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the aggregation behavior of surfactants like SHS, particularly the formation of micelles. While SHS itself does not have strong chromophores in the UV-Vis range, the technique is often employed using probe molecules or dyes whose spectral properties are sensitive to the polarity of their microenvironment. When these probes are entrapped within or bound to SHS aggregates, their UV-Vis absorption spectra change, signaling the formation of micelles.
This method is used to determine the critical micelle concentration (CMC), the concentration at which micelles begin to form. nih.gov Studies on the interaction between dyes and anionic surfactants show that changes in the absorption spectrum, such as the appearance of new bands (metachromism), can indicate the formation of dye-surfactant aggregates even at pre-micellar concentrations. These interactions can lead to the formation of ion-pairs and larger aggregates, which can be monitored over time. figshare.commdpi.com The aggregation process can be influenced by the presence of other substances, such as ionic liquids, which can promote spontaneous micellization. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the molecular structure, dynamics, and solubilization phenomena in SHS systems at an atomic level. nih.govutexas.edu By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the mobility of different parts of the surfactant molecule, such as the alkyl chain and the headgroup. researchgate.net
Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are in close spatial proximity, which helps in determining the structure of micelles and the conformation of the surfactant tails within the aggregate. utexas.edu Furthermore, NMR relaxation measurements provide insights into the dynamics of the surfactant chains inside the micelle. researchgate.net Molecular dynamics in sodium dodecyl sulfate (SDS) micelles, a close analogue of SHS, have been extensively studied using carbon-13 and proton spin-lattice relaxation, which elucidates the motion within the micellar core. researchgate.net NMR is also used to determine the hydrodynamic radii of micelles from diffusion coefficients, offering a way to measure aggregate size. utexas.edu
Raman spectroscopy provides a vibrational fingerprint of a molecule, offering information complementary to FTIR. rsc.orgrsc.org It is particularly useful for studying aqueous solutions because the Raman signal of water is weak. rsc.org In the context of SHS, Raman spectroscopy can be used to study the vibrational modes of the alkyl chain and the sulfate headgroup. sci-hub.se
The technique is highly sensitive to the conformational order of the hydrocarbon chains. Analysis of the C-H stretching region (2800-3000 cm⁻¹) and skeletal C-C vibrations (1050-1150 cm⁻¹) can reveal order-disorder transitions, such as those occurring during micellization or phase changes. sci-hub.se Specific peaks can be assigned to functional groups; for instance, peaks around 979 cm⁻¹ and 1004 cm⁻¹ can be generated by sulfate and sulfonate groups. frontiersin.org This "fingerprint" information is crucial for identifying the molecule and understanding its structural arrangement in different environments, including adsorbed films at interfaces. nih.gov
Microscopy and Imaging for Morphological and Interfacial Characterization
Microscopy techniques are essential for the direct visualization of the morphology of SHS aggregates and their arrangement on surfaces. These methods provide direct, real-space information that complements the ensemble-averaged data from spectroscopic techniques.
Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of materials containing SHS. researchgate.net For example, it can reveal the platelet-like morphology of layered double hydroxides intercalated with SHS. researchgate.net In studies of composite materials, SEM is used to investigate how the addition of surfactants like SDS, an analogue of SHS, affects the morphology and pore structure of polymer membranes. deswater.com It can also be used to observe the effect of SHS on the dispersion and agglomeration of nanoparticles in a composite coating.
Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of finer details. TEM has been used to observe the thin layer of SHS molecules adsorbed onto carbon nanotubes, confirming the functionalization of the nanotubes. acs.org In other studies, TEM has been employed to visualize the morphology of surfactant micelles, a task that is challenging due to the low contrast of soft materials. By using substrate-assistance methods, the evolution of micellar shapes from spherical to rodlike and wormlike can be successfully distinguished.
Atomic Force Microscopy (AFM) is a powerful tool for characterizing surfaces at the nanoscale and can be operated in liquid environments. researchgate.net AFM is used to obtain high-resolution three-dimensional images of surfaces and to quantify surface roughness. deswater.comresearchgate.net Beyond imaging, AFM can measure the interaction forces between a sharp tip and a surface, providing insight into interfacial phenomena. acs.orgnih.gov This capability has been used to study the adsorption of surfactants onto various substrates, directly observing phenomena like surface charge reversal and assessing the formation of hemimicelles or bilayers. acs.orgutexas.edu It can also probe the mechanical properties, such as the Young's modulus, of thin surfactant films. nih.gov
Table 2: Summary of Microscopy Techniques for SHS Characterization
| Technique | Information Obtained | Typical Application Examples | References |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface morphology, topography, particle dispersion. | Imaging of SHS-intercalated clays; analyzing pore structure in SHS-modified membranes. | deswater.comresearchgate.net |
| Transmission Electron Microscopy (TEM) | High-resolution morphology, visualization of adsorbed layers and aggregates. | Observing SHS layers on nanotubes; imaging micellar shapes (spherical, rodlike). | acs.org |
| Atomic Force Microscopy (AFM) | Nanoscale surface topography, roughness, interfacial forces, mechanical properties. | Imaging adsorbed surfactant layers; measuring forces of SHS on substrates to study adsorption. | deswater.comacs.orgnih.govutexas.edu |
Scanning Electron Microscopy (SEM) for Surface Topology and Nanoparticle Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface features and morphology of materials at the micro and nanoscale. In the context of SHS research, SEM provides critical insights into how the surfactant influences the structure of composites and the dispersion of nanoparticles.
When SHS is intercalated into hydrocalumite, a layered double hydroxide (B78521), SEM analysis reveals changes in the material's surface topology. nih.gov Studies have shown that the intercalation process, where SHS molecules are inserted between the layers of the host material, can alter the morphology of the resulting composite. nih.govresearchgate.net For instance, the use of sodium dodecyl sulfate (SDS), a similar anionic surfactant, in the dispersion of halloysite (B83129) nanotubes (HNTs) has been shown by SEM to effectively break down large aggregates of the nanotubes. researchgate.net This leads to a more uniform distribution of the HNTs. researchgate.net
In the realm of nanoparticle synthesis, SEM is crucial for assessing the size, shape, and aggregation state of the resulting particles. For example, in the preparation of silver and selenium nanoparticles, SEM imaging confirmed the spherical shape of silver nanoparticles with an average size of 80.32 nm and the rod shape of selenium nanoparticles with a size of 74.29 nm. nih.gov The technique is also employed to study the morphology of nanocomposite coatings, such as Ni-P/SiC, where it helps in understanding the distribution of SiC nanoparticles within the Ni-P matrix. semanticscholar.org
The table below summarizes findings from SEM studies on materials involving anionic surfactants like SHS and SDS.
| Material System | Observation with SEM | Significance |
| SHS-intercalated Hydrocalumite | Altered surface morphology of the hydrocalumite particles. nih.gov | Confirms the interaction and structural changes upon intercalation. |
| SDS-dispersed Halloysite Nanotubes | Reduced aggregation and better dispersion of nanotubes. researchgate.net | Demonstrates the effectiveness of the surfactant as a dispersing agent. |
| Silver Nanoparticles | Spherical shape with a size of 80.32 nm. nih.gov | Characterizes the morphology of the synthesized nanoparticles. |
| Selenium Nanoparticles | Rod shape with a size of 74.29 nm. nih.gov | Characterizes the morphology of the synthesized nanoparticles. |
| Ni-P/SiC Nanocomposite Coatings | Examination of the distribution of SiC nanoparticles. semanticscholar.org | Provides insight into the microstructure of the composite material. |
Atomic Force Microscopy (AFM) for Nanoscale Surface Structures and Force Measurements
Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the visualization of surface topography at the nanoscale and the measurement of intermolecular forces. It is particularly valuable for studying the self-assembly of surfactants on surfaces and the mechanical properties of the resulting films.
AFM has been instrumental in characterizing the nanoscale structures formed by surfactants like sodium dodecyl sulfate (SDS) on various substrates. acs.org In tapping mode, AFM can image the topography of self-assembled surfactant structures, while force spectroscopy mode can probe the mechanical properties of these layers. nih.gov For instance, studies on SDS hemicylinders on surfaces have used AFM to measure their dimensions, finding a radius of about 2 nm. acs.org
Force measurements with AFM provide quantitative data on the interactions between the AFM tip and the sample surface. These force curves can reveal the thickness, packing, and rigidity of adsorbed surfactant films. acs.org For example, force mapping has been used to track the formation of adsorbed surfactant patches on a surface as the concentration increases, eventually leading to full coverage near and above the critical micelle concentration (CMC). acs.org This technique has also been employed to investigate the layers of surfactant that can form on the AFM tip itself. acs.org
The table below presents key findings from AFM studies on systems with anionic surfactants.
| System | AFM Technique | Key Finding |
| SDS on Mica | Tapping Mode, SKPM | Formation of branched, multilayered lamellar structures with 6 nm steps, corresponding to a bilayer unit. acs.org |
| SDS on Graphite | 3D Force Mapping | Hemicylindrical micelle formation with larger surface charge on the tops of the micelles. acs.org |
| Tetradecyltrimethylammonium Bromide on Various Surfaces | Force Mapping | Adsorbed film thickness increased with concentration below the CMC and was approximately 3.5 nm above the CMC on all surfaces. acs.orgbohrium.com |
Transmission Electron Microscopy (TEM) for Internal Structures of Aggregates and Composites
Transmission Electron Microscopy (TEM) provides unparalleled resolution for imaging the internal structures of materials, making it an essential tool for examining the morphology of surfactant aggregates and the internal architecture of nanocomposites.
In research involving SHS and similar surfactants, TEM has been used to visualize the fine details of how these molecules interact with other materials. For example, when SHS is used to functionalize carbon nanotubes (CNTs), TEM images clearly show a thin layer of adsorbed SHS molecules on the CNT surface. acs.org This direct visualization confirms the successful functionalization and provides insight into the nature of the surfactant coating.
TEM is also critical for characterizing the morphology and dispersion of nanoparticles within a matrix. In the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) using a mixed template of sodium dodecyl benzene (B151609) sulfonate (SDBS) and sodium dodecyl sulfate (SDS), TEM revealed that the nanoparticles were non-uniform in size, ranging from 40 to 100 nm, and exhibited different morphologies. rsc.org Furthermore, cryo-electron tomography, an advanced TEM technique, has been used to uncover that SDS aggregates within microgels act as nucleation sites for polystyrene, preventing the fusion of polystyrene particles. chinesechemsoc.org
The table below highlights significant findings from TEM studies on systems containing anionic surfactants.
| System | TEM Observation | Significance |
| SHS-functionalized Carbon Nanotubes | A thin layer of adsorbed SHS is visible on the CNT surface. acs.org | Confirms the successful functionalization of the nanotubes. |
| SDS-dispersed Halloysite Nanotubes | Dispersed individual nanotubes are observed, reducing aggregation. researchgate.net | Shows the effectiveness of the surfactant in separating and dispersing the nanotubes. |
| Mesoporous Silica Nanoparticles (SDBS/SDS template) | Non-uniform nanoparticles (40-100 nm) with varied morphologies. rsc.org | Characterizes the morphology of the synthesized nanoparticles. |
| SDS/Polystyrene in Microgels (Cryo-ET) | SDS aggregates act as nucleation sites for polystyrene. chinesechemsoc.org | Reveals the mechanism by which the surfactant controls nanoparticle formation within the microgel. |
Diffraction and Scattering Techniques for Structural and Size Analysis
Diffraction and scattering techniques are non-invasive methods that provide valuable information about the crystalline structure, size, and shape of materials at the atomic and nanoscale. These methods are particularly well-suited for studying the ordered arrangements of molecules, such as in surfactant-intercalated compounds and micelles.
Powder X-ray Diffraction (XRD) for Intercalation and Crystalline Structures
Powder X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. In the study of SHS, XRD is primarily used to confirm the intercalation of the surfactant into layered materials and to characterize the resulting crystal structure.
When SHS is intercalated into hydrocalumite, XRD analysis provides direct evidence of the successful insertion of the surfactant molecules. nih.gov The diffraction pattern of the intercalated compound shows a significant increase in the interlayer spacing, from 0.78 nm in the original hydrocalumite to 2.74 nm after intercalation with SHS. nih.gov This expansion of the layers confirms that the SHS molecules are positioned between the hydrocalumite sheets. nih.govresearchgate.net Similarly, XRD has been used to study the intercalation of sodium dodecyl sulfate (SDS) into kaolinite (B1170537), where an increase in the basal spacing from 0.72 nm to 4.21 nm was observed. mdpi.com
XRD is also used to identify the crystalline phases present in a sample. For instance, in the synthesis of a novel hydrate (B1144303) form of SDS, XRD was a key technique for characterizing the new crystal structure. acs.org
The table below summarizes key results from XRD studies on SHS and related systems.
| System | XRD Observation | Significance |
| SHS-intercalated Hydrocalumite | Interlayer spacing increased from 0.78 nm to 2.74 nm. nih.gov | Confirms the successful intercalation of SHS. |
| SDS-intercalated Kaolinite | Basal spacing increased from 0.72 nm to 4.21 nm. mdpi.com | Demonstrates the intercalation of SDS into the clay mineral. |
| Novel SDS Hydrate | Unique diffraction pattern. acs.org | Characterizes and identifies a new crystalline form of SDS. |
| Na1.2V3O8 for Sodium-ion Batteries | Confirmation of the synthesized Na1.2V3O8 powder structure via Rietveld refinement. scispace.com | Verifies the crystal structure of the host material for sodium ion intercalation. |
Small-Angle X-ray Scattering (SAXS) for Micelle and Aggregate Size Distribution
Small-Angle X-ray Scattering (SAXS) is a powerful technique for determining the size, shape, and distribution of nanoscale objects, such as micelles and other aggregates, in solution. It provides structural information on the order of 1 to 100 nm.
The technique is also valuable for investigating more complex systems, such as mixtures of surfactants and other molecules. For example, SAXS, in combination with Small-Angle Neutron Scattering (SANS), was used to study aqueous mixtures of a fullerene-based star ionomer and SDS. nist.gov The results showed the formation of complex cylindrical aggregates with a radius of 19 Å and a length of approximately 100 Å. nist.gov
The table below presents typical findings from SAXS studies on surfactant systems.
| System | Key SAXS Finding | Significance |
| SDS Micelles in Water | Determination of micelle diameter (e.g., 6.0 nm). ichem.md | Characterizes the size of the self-assembled surfactant structures. |
| Fullerene-based Star Ionomer and SDS Mixtures | Formation of cylindrical aggregates with a radius of 19 Å and a length of ~100 Å. nist.gov | Elucidates the structure of complex co-assemblies. |
| Detergent Micelles (General) | Provides aggregation number and shape information (e.g., ellipsoid models). acs.org | Enables detailed structural analysis of various detergent micelles. |
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Stability of Colloidal Systems
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in suspension or polymers in solution. It determines the hydrodynamic diameter of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion. researchgate.net DLS is particularly useful for assessing the size and stability of colloidal systems containing SHS.
DLS is widely employed to characterize the size of nanoparticles and micelles formed in the presence of surfactants. For instance, in the preparation of silver and selenium nanoparticles, DLS was used to measure the hydrodynamic diameter, which was found to be 79.22 nm for silver nanoparticles and 178 nm for selenium nanoparticles. nih.gov It is important to note that DLS provides the hydrodynamic size, which includes any solvent layers associated with the particle, and thus may differ from the size measured by direct imaging techniques like SEM or TEM. nanoscience-analytical.com
The technique is also used to study the aggregation behavior of surfactants themselves. DLS measurements on aqueous solutions of sodium dodecyl sulfate (SDS) have identified the presence of different species, including SDS dimers and micelles. ichem.md The addition of salt, such as NaCl, can influence the size of the micelles, and DLS is an effective tool for monitoring these changes. acs.org
The table below summarizes data obtained from DLS studies on various systems involving anionic surfactants.
Interfacial and Colloidal Rheological Characterization
The study of interfacial and colloidal rheology is crucial for elucidating the mechanisms by which SHS influences the properties of dispersed systems and interfaces.
Surface tension measurements are fundamental to characterizing the surface activity of SHS. As an amphiphilic molecule, SHS adsorbs at the air-water or oil-water interface, leading to a reduction in surface or interfacial tension. The extent of this reduction is a measure of its surface activity.
The relationship between the concentration of SHS in a solution and the resulting surface tension is typically plotted to determine the Critical Micelle Concentration (CMC). Below the CMC, the surface tension decreases significantly with increasing SHS concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than adsorbing at the interface. acs.orgscirp.org For instance, in a study comparing various sodium alkyl sulfates, SHS was one of the surfactants whose concentration was varied to observe the point at which the surface tension levels off, indicating the CMC. acs.org
Adsorption isotherms, which describe the amount of SHS adsorbed per unit area of an interface as a function of its concentration in the bulk solution, can be derived from surface tension data using the Gibbs adsorption equation. d-nb.infonih.gov These isotherms provide insights into the orientation and packing of SHS molecules at the interface. The adsorption behavior of SHS can be modeled using isotherms such as the Langmuir and Freundlich models. bme.hu The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces and is not restricted to monolayer formation. bme.hu Research has shown that the adsorption of SHS on surfaces like thermally graphitized carbon black is well-described by the Langmuir model, indicating the formation of a monolayer. bme.hu
The table below presents a summary of research findings on the surface tension and adsorption of SHS.
Table 1: Research Findings from Surface Tension and Adsorption Studies of SHS | Parameter | Finding | Reference | | :--- | :--- | :--- | | Adsorption Isotherm Model | The adsorption of SHS on thermally graphitized carbon black is better described by the Langmuir model than the Freundlich model, suggesting monolayer formation. | bme.hu | | Monolayer Capacity | The calculated monolayer capacity of SHS on carbon black was found to be close to the experimental adsorption capacity of 0.35 mmol/g. | bme.hu | | Surface Freezing | In the presence of hexadecanol (B772), the adsorbed film of SHS at a dodecane-water interface exhibits a first-order phase transition to a surface frozen monolayer upon cooling. researchgate.net This cooperative adsorption leads to a higher surface freezing temperature (35°C) compared to other surfactants like CTAC (25°C). researchgate.netresearchgate.net | | Interfacial Tension | The interfacial tension of an SHS-hexadecanol mixed adsorbed film at the dodecane-water interface shows a significant temperature dependence, with a kink in the interfacial tension vs. temperature curve indicating the surface freezing transition. researchgate.net |
Conductometric studies are a powerful tool for investigating the micellization of ionic surfactants like SHS and the influence of electrolytes on this process. The electrical conductivity of an SHS solution changes with its concentration. Below the CMC, SHS exists primarily as individual ions (sodium and hexadecyl sulfate ions), and the conductivity increases linearly with concentration. royalsocietypublishing.orge-journals.in As micelles begin to form at the CMC, the mobility of the charge carriers changes, resulting in a distinct break in the conductivity versus concentration plot. ajchem-a.comrsc.orgorientjchem.org This break point is used to accurately determine the CMC. ajchem-a.comrsc.orgorientjchem.org
The presence of electrolytes, such as salts, can significantly affect the micellization of SHS. Electrolytes can reduce the electrostatic repulsion between the ionic head groups of the SHS molecules in a micelle, thereby promoting micelle formation at a lower surfactant concentration. researchgate.netepa.gov This effect is dependent on the type and concentration of the electrolyte. researchgate.netepa.govresearchgate.net For instance, different cations can cause a decrease in the CMC in a specific order, and the effect of anions is generally less pronounced. researchgate.netepa.gov
From conductometric data, other important thermodynamic parameters of micellization can be calculated, including the degree of counterion binding (β), the degree of counterion dissociation (α), and the standard Gibbs free energy of micellization (ΔG°m). e-journals.inajchem-a.com These parameters provide a deeper understanding of the thermodynamics driving the self-assembly of SHS molecules into micelles. e-journals.inajchem-a.comnih.gov
The following table summarizes key findings from conductometric studies of SHS and related surfactants.
Table 2: Findings from Conductometric Studies
| Parameter | Observation | Reference(s) |
|---|---|---|
| CMC Determination | A distinct break in the plot of conductivity versus surfactant concentration indicates the Critical Micelle Concentration (CMC). | ajchem-a.comrsc.orgorientjchem.org |
| Effect of Electrolytes | The presence of electrolytes like NaCl and KCl lowers the CMC of anionic surfactants. | orientjchem.org |
| Effect of Temperature | The CMC of surfactants can show a U-shaped dependence on temperature, initially decreasing and then increasing. | ajchem-a.comresearchgate.net |
| Thermodynamic Parameters | Thermodynamic parameters such as the Gibbs free energy, enthalpy, and entropy of micellization can be calculated from the temperature dependence of the CMC. | e-journals.inajchem-a.comnih.gov |
| Counterion Binding | The degree of counterion binding (β) and dissociation (α) can be determined from the slopes of the conductivity plots before and after the CMC. | e-journals.inajchem-a.comorientjchem.org |
Quartz-Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, real-time technique used to study the adsorption of molecules onto surfaces. mdpi.comnih.gov It works by measuring changes in the resonance frequency (Δf) and dissipation (ΔD) of an oscillating quartz crystal sensor. nih.govaip.org The change in frequency is related to the mass of the adsorbed layer, including any coupled solvent, while the change in dissipation provides information about the viscoelastic properties (i.e., the rigidity or softness) of the adsorbed film. mdpi.comnih.govaip.org
In SHS research, QCM-D is employed to monitor the kinetics of adsorption, providing insights into how quickly SHS molecules adsorb to a surface and form a stable layer. kaust.edu.saacs.org The technique can distinguish between different adsorption steps and determine the total adsorbed mass. kaust.edu.saacs.org For rigid adsorbed layers, the Sauerbrey equation can be used to directly relate the change in frequency to the adsorbed mass. nih.govresearchgate.net However, for viscoelastic layers, which is often the case for surfactant films, the dissipation data must also be considered to accurately model the adsorbed mass and its properties. kaust.edu.sanih.gov
QCM-D studies have revealed that the structure of the adsorbed SHS layer can vary depending on the substrate and the surrounding solution conditions. kaust.edu.saacs.org The technique is particularly valuable for understanding the role of entrapped water within the adsorbed surfactant layer, as QCM-D measures the hydrodynamically coupled mass, which includes this water. acs.orgresearchgate.net
The table below highlights key findings from QCM-D studies on the adsorption of surfactants like SHS.
Table 3: Key Findings from QCM-D Studies
| Parameter Measured | Finding | Reference(s) |
|---|---|---|
| Adsorption Kinetics | QCM-D allows for real-time monitoring of adsorption dynamics, revealing that adsorption can be a multi-step process. | kaust.edu.saacs.org |
| Adsorbed Mass | The change in frequency (Δf) is used to determine the adsorbed mass, which includes coupled water. For rigid films, the Sauerbrey equation is applicable. | nih.govresearchgate.netresearchgate.net |
| Viscoelastic Properties | The change in dissipation (ΔD) provides information on the rigidity or softness of the adsorbed layer. Low dissipation indicates a rigid film, while high dissipation suggests a soft, viscoelastic film. | kaust.edu.sanih.gov |
| Effect of Substrate | The adsorption behavior of surfactants is highly dependent on the properties of the substrate surface (e.g., hydrophilicity, charge). | acs.orgresearchgate.net |
| Entrapped Water | QCM-D measurements can overestimate the "dry" mass of the adsorbed surfactant due to the inclusion of hydrodynamically coupled water. | acs.orgresearchgate.net |
Surface Plasmon Resonance (SPR) is a sensitive optical technique used for the real-time, label-free monitoring of molecular interactions at surfaces. nih.govmdpi-res.com It measures changes in the refractive index at the interface of a thin metal film (typically gold) and a liquid. nih.govresearchgate.net When molecules like SHS adsorb onto the sensor surface, they alter the local refractive index, causing a shift in the SPR angle or wavelength, which is detected by the instrument. nih.govavs.org
SPR is a powerful tool for studying the adsorption kinetics and equilibrium of SHS on various surfaces. It can provide quantitative information about the adsorbed amount (surface concentration) and the rates of adsorption and desorption. avs.orgacs.org Studies using SPR have investigated the adsorption of similar surfactants onto charged surfaces, revealing details about the formation of monolayers and how their structure changes with surfactant concentration. avs.orgacs.org For instance, at certain concentrations, a monolayer with opposing headgroup orientations (some pointing towards the substrate and some towards the solution) can form. avs.orgacs.org
The combination of SPR with other techniques, such as vibrational sum-frequency-generation (SFG) spectroscopy, can provide a more complete picture of the adsorbed layer, correlating mass-sensitive data from SPR with structural information from SFG. avs.orgacs.org
The following table summarizes key applications and findings of SPR in surfactant adsorption studies.
Table 4: Applications and Findings of SPR in Surfactant Adsorption Research
| Application/Finding | Description | Reference(s) |
|---|---|---|
| Real-Time Adsorption Monitoring | SPR allows for the label-free, real-time detection of surfactant adsorption onto a sensor surface. | nih.govmdpi-res.com |
| Adsorption Kinetics | The technique can be used to determine the rates of adsorption and desorption of surfactant molecules. | acs.org |
| Adsorbed Amount | Changes in the SPR signal are proportional to the mass of the adsorbed material, allowing for the determination of surface concentration. | researchgate.netavs.org |
| Structural Insights | When combined with other techniques, SPR data helps to build models of the adsorbed layer structure, such as the orientation of surfactant molecules. | avs.orgacs.org |
| Influence of Impurities | SPR studies have highlighted the importance of using purified surfactants, as impurities can significantly affect the adsorption behavior. | acs.org |
Ellipsometry is a non-invasive optical technique that measures the change in the polarization of light upon reflection from a surface. acs.org This change is characterized by two parameters, Psi (Ψ) and Delta (Δ). By analyzing these parameters, one can determine the thickness and refractive index of thin films adsorbed on the surface with high precision. rsc.orgmdpi.comdiva-portal.org
In the context of SHS research, ellipsometry is used to measure the thickness of the adsorbed surfactant layer at a solid-liquid or air-liquid interface. researchgate.netacs.orgacademie-sciences.fr This information is crucial for understanding the structure of the adsorbed layer, such as whether it is a monolayer, a bilayer, or a more complex aggregate structure. academie-sciences.frprinceton.edu For example, studies on similar surfactants have used ellipsometry to determine adsorbed layer thicknesses, which can be indicative of the formation of surface micelles or discrete aggregates. academie-sciences.fr
The refractive index of the adsorbed layer, also obtained from ellipsometry, provides information about the density and composition of the film. acs.orgmdpi.com Combining ellipsometry with other techniques, such as QCM-D, allows for a more comprehensive characterization of the adsorbed layer, including its water content. researchgate.netmdpi.com The mass measured by QCM-D includes coupled water, while ellipsometry measures the "optical" thickness, which is less sensitive to hydration. researchgate.net
The table below presents key information derived from ellipsometry studies of adsorbed surfactant layers.
Table 5: Information Obtained from Ellipsometry in Surfactant Adsorption Studies
| Parameter | Information Provided | Reference(s) |
|---|---|---|
| Adsorbed Layer Thickness | Provides direct measurement of the thickness of the adsorbed surfactant film, often with sub-nanometer resolution. | researchgate.netacs.orgprinceton.edu |
| Refractive Index of the Film | Gives insight into the density and composition of the adsorbed layer. | acs.orgmdpi.com |
| Adsorption Isotherms | Can be used to determine the amount of adsorbed surfactant as a function of concentration. | academie-sciences.fr |
| Structural Information | The measured thickness helps to deduce the structure of the adsorbed layer (e.g., monolayer, bilayer, surface aggregates). | academie-sciences.fr |
| Hydration of Adsorbed Layer | In combination with QCM-D, it allows for the estimation of the water content within the adsorbed film. | researchgate.netmdpi.com |
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a dispersion. It is a key indicator of the stability of colloidal systems. A high absolute zeta potential (typically > ±30 mV) indicates strong repulsion between particles, leading to a stable, non-aggregating dispersion. Conversely, a low zeta potential suggests that the repulsive forces are weak, and the particles are more likely to aggregate.
In research involving SHS, zeta potential measurements are crucial for understanding how the surfactant adsorbs onto and modifies the surface charge of dispersed particles. bme.hu For example, when SHS, an anionic surfactant, adsorbs onto positively charged particles, it can neutralize the surface charge. rsc.org At a certain SHS concentration, known as the isoelectric point (IEP), the zeta potential becomes zero, often leading to maximum agglomeration of the particles. rsc.org Further addition of SHS can lead to charge inversion, where the particles become negatively charged, resulting in restabilization of the dispersion due to electrostatic repulsion. rsc.org
The effect of SHS on the zeta potential of particles is a function of its concentration, the pH of the system, and the presence of other electrolytes. bme.hursc.org Studies have shown that the adsorption of SHS molecules significantly increases the absolute value of the zeta potential of particles like carbon black, reaching a plateau at higher surfactant concentrations. bme.hu This indicates the formation of a stable, negatively charged layer on the particle surfaces.
The following table summarizes the role of zeta potential measurements in characterizing SHS-containing dispersed systems.
Table 6: Role of Zeta Potential Measurements in SHS Research
| Application | Finding/Information Provided | Reference(s) |
|---|---|---|
| Colloidal Stability | A high absolute zeta potential indicates good colloidal stability, while a low value suggests a tendency for aggregation. | bme.hu |
| Surface Charge Modification | Measures how the adsorption of SHS alters the surface charge of dispersed particles. | bme.hursc.org |
| Isoelectric Point (IEP) | Determines the concentration of SHS at which the net surface charge of the particles is zero, often corresponding to maximum instability. | rsc.org |
| Charge Inversion | Demonstrates the reversal of surface charge from positive to negative upon adsorption of sufficient anionic SHS. | rsc.org |
| Influence of pH and Electrolytes | Helps to understand how solution conditions affect the surface charge and stability of the dispersion in the presence of SHS. | bme.hursc.org |
Interactions of Sodium Hexadecyl Sulfate with Macromolecular and Complex Systems
Protein-Surfactant Interactions Involving SHS
The interaction between SHS and proteins is a critical area of study, particularly concerning the behavior of proteins at interfaces. SHS can influence protein structure, stability, and function, often by forming a mediating layer on surfaces that dictates the protein's adsorption and orientation.
The functionalization of surfaces with SHS can profoundly influence the adsorption and subsequent conformation of proteins. acs.orgnih.gov Large-scale molecular dynamics simulations and experimental studies have shown that SHS molecules can form a soft, dynamic layer on hydrophobic surfaces like carbon nanotubes (CNTs). nih.govsmolecule.comacs.org This layer is not static; the interaction with a protein, such as lysozyme (B549824), can induce a rearrangement of the SHS molecules. acs.orgnih.govacs.org
Specifically, when lysozyme adsorbs onto an SHS-functionalized CNT, the surfactant molecules rearrange to form a saddle-like structure on the CNT surface that complements the protein's shape. acs.orgnih.govacs.org This interaction is driven by both hydrophobic and electrostatic forces. smolecule.com The hydrophobic tails of the SHS molecules adsorb onto the CNT surface, creating a new interface for the protein. acs.org
Crucially, this organized SHS layer helps preserve the protein's structural integrity upon adsorption. Circular dichroism (CD) spectroscopy studies have indicated that the secondary structure of lysozyme is well-preserved when it adsorbs on SHS-functionalized CNTs. acs.org This is a significant contrast to adsorption on non-functionalized hydrophobic surfaces, where strong interactions can lead to protein denaturation or significant conformational changes. acs.orgsmolecule.com In essence, the SHS layer acts as a soft cushion, facilitating protein adsorption without compromising its native structure.
The orientation of an immobilized protein is paramount to its biological activity, especially for enzymes where the active site must be accessible. Interfacial layers of SHS have been shown to act as effective mediators, adjusting the orientation of adsorbing proteins to maintain or even enhance their activity. acs.orgnih.govacs.org
In the case of lysozyme adsorption on CNTs, the presence of an SHS layer is decisive. acs.org On a non-functionalized CNT, the hydrophobic active-site cleft of the lysozyme tends to face the hydrophobic wall of the nanotube, rendering it inaccessible to its substrate and thus reducing its enzymatic activity. acs.orgnih.gov However, on an SHS-functionalized CNT, the surfactant layer modulates the interaction. The SHS molecules arrange in a way that the active-site cleft of the lysozyme remains exposed to the aqueous phase. acs.orgnih.govacs.org This favorable orientation ensures that the enzyme's active site is available for catalysis, leading to significantly higher retained activity compared to lysozyme immobilized directly on CNTs. acs.orgnih.gov
This demonstrates that SHS can function as an interfacial substance that controls biomolecule orientation through a balance of hydrophobic and electrostatic interactions, optimizing the functional capacity of surface-bound proteins. acs.orgsmolecule.com
Table 1: Effect of SHS Functionalization on Lysozyme Adsorption on Carbon Nanotubes (CNTs)
| Feature | Non-Functionalized CNTs | SHS-Functionalized CNTs | Source(s) |
| Protein Orientation | Active-site cleft tends to face the CNT wall. | Active-site cleft is exposed to the aqueous phase. | acs.org, nih.gov |
| Driving Interaction | Direct hydrophobic interactions between protein and CNT. | Interactions mediated by the SHS layer, forming a complementary saddle-like structure. | acs.org, smolecule.com, nih.gov |
| Protein Conformation | Higher potential for denaturation. | Secondary structure is well-preserved. | acs.org |
| Enzymatic Activity | Low retained activity. | Significantly higher retained activity. | acs.org, nih.gov, acs.org |
SHS in Polymer Science and Engineering
SHS plays a significant role as a colloidal stabilizer and modifier in various polymer systems. Its effectiveness as an emulsifier and its ability to interact with polymer chains in solution are key to its applications in this field.
Emulsion polymerization is a key industrial process for producing a wide range of polymers, and it relies on surfactants (emulsifiers) to stabilize monomer droplets and the resulting polymer latex particles. Anionic surfactants like SHS are used for this purpose. atamanchemicals.comsdlookchem.com
Research has documented the use of SHS in various emulsion polymerization systems. For instance, mixtures of SHS (also known as sodium cetyl sulfate) and the long-chain alcohol hexadecanol (B772) have been employed as the emulsifying system for the polymerization of styrene. atamanchemicals.com In the mini-emulsion copolymerization of vinyl acetate (B1210297) (VAc) and butyl acrylate (B77674) (BuA), SHS has been used as the emulsifier in conjunction with a co-surfactant like hexadecane, leading to different polymerization kinetics compared to conventional emulsion polymerization. chempedia.info The amount of emulsifier used is typically in the range of 0.1 to 20.0% by weight based on the total monomer weight. google.com The primary functions of SHS in these processes include reducing the interfacial tension, stabilizing monomer droplets in the aqueous phase, and preventing the agglomeration of the newly formed polymer particles.
SHS interacts with both natural and synthetic polymers in aqueous solutions, influencing the properties of both the surfactant and the polymer. A notable example of this interaction is observed with polyvinylpyrrolidone (B124986) (PVP), a water-soluble synthetic polymer. The presence of PVP can significantly reduce the Krafft point of SHS by nearly 10°C. chempedia.info The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration (CMC). This depression indicates a strong interaction, likely involving the binding of SHS monomers or sub-micellar aggregates to the polymer chain, which facilitates surfactant dissolution at lower temperatures. chempedia.info
The interaction of anionic surfactants with polyelectrolytes is also well-documented. For instance, studies with the similar surfactant sodium dodecyl sulfate (B86663) (SDS) and polyethyleneimine (PEI) show that surfactant binding can induce a collapse of the polymer chains as the polymer becomes more hydrophobic and its charge density is neutralized. acs.org Similarly, interactions between SDS and natural polymers like keratin (B1170402) involve the binding of the surfactant to the protein, which can disrupt its structure. nih.gov These models suggest that SHS would engage in similar interactions, binding to polymer backbones through hydrophobic and electrostatic forces, thereby altering the polymer's conformation and the solution's colloidal stability.
Mixed Surfactant Systems Incorporating SHS
The combination of SHS with other types of surfactants can lead to synergistic effects, resulting in mixed systems with enhanced performance and unique interfacial properties. These systems are of great interest for creating highly stable emulsions and dispersions.
Studies have explored the behavior of SHS in combination with nonionic, amphoteric, and fatty alcohol co-surfactants.
With Nonionic Surfactants: When SHS is mixed with nonionic Triton X surfactants, the adsorption behavior at a solid-liquid interface (graphitized carbon black) is altered. bme.hu At low concentrations, the presence of the nonionic surfactant increases the amount of SHS adsorbed, likely by reducing the electrostatic repulsion between the anionic SHS headgroups, allowing for denser packing at the interface. bme.hu At higher concentrations, the nonionic surfactant can start to displace SHS from the surface. The formation of these mixed adsorption layers modifies the surface properties, such as the zeta potential. bme.hu
With Fatty Alcohols: A mixture of SHS and hexadecanol (C16OH) at a dodecane-water interface can form a "surface frozen" monolayer upon cooling. jst.go.jp The incorporation of hexadecanol from the oil phase into the SHS monolayer enhances the lateral van der Waals forces between the 16-carbon chains, leading to a cooperative adsorption effect. This results in a significant increase in the interfacial density of SHS and raises the surface freezing transition temperature to 35°C, which can be leveraged to create exceptionally stable oil-in-water emulsions. jst.go.jp
With Amphoteric Surfactants: SHS has a high Krafft point, which can limit its solubility and application in aqueous systems at room temperature. Mixing SHS with an amphoteric surfactant like lauramidopropyl betaine (B1666868) (LAPB) can overcome this limitation. colab.ws Even small amounts of SHS added to LAPB cause a significant reduction in the critical micelle concentration (CMC) of the mixture, indicating synergistic interactions between the two surfactants in forming mixed micelles. colab.ws
Table 2: Properties of Mixed Surfactant Systems Containing SHS
| SHS Mixed With | System Type | Key Findings | Source(s) |
| Triton X (Nonionic) | Anionic-Nonionic | At low concentrations, Triton X enhances SHS adsorption on carbon black. At high concentrations, it displaces SHS. | bme.hu |
| Hexadecanol (Fatty Alcohol) | Anionic-Nonionic (co-surfactant) | Forms a "surface frozen" monolayer at the oil-water interface, increasing interfacial density and stabilizing emulsions. | jst.go.jp |
| Lauramidopropyl betaine (Amphoteric) | Anionic-Amphoteric | Improves the solubility of SHS (overcomes high Krafft point) and significantly lowers the CMC of the mixture. | colab.ws |
Synergistic and Antagonistic Effects on Micellization and Adsorption in Binary Mixtures (e.g., with Non-Ionic Surfactants, Fatty Alcohols)
The behavior of Sodium Hexadecyl Sulfate (SHS) in aqueous solutions can be significantly modified by the presence of other surface-active compounds, such as non-ionic surfactants and fatty alcohols. These interactions in binary mixtures often lead to synergistic or antagonistic effects, influencing properties like critical micelle concentration (CMC) and adsorption at interfaces. Synergism in mixed surfactant systems is typically characterized by an enhanced performance property, such as a lower CMC, compared to the ideal behavior predicted from the properties of the individual components. rsc.org This non-ideal behavior arises from specific molecular interactions between the constituent surfactants in the mixed micelles and at the interface. researchgate.net
The degree of interaction in mixed micelles can be quantified using regular solution theory, which provides an interaction parameter (β). A negative value for this parameter indicates an attractive interaction (synergism) between the surfactant molecules in the micelle, while a positive value suggests repulsion (antagonism). bohrium.com
Interactions with Non-Ionic Surfactants:
When SHS is mixed with non-ionic surfactants, the electrostatic repulsion between the anionic headgroups of the SHS molecules is reduced due to the incorporation of the non-ionic surfactant molecules into the micelles. This shielding effect generally leads to a synergistic interaction, favoring the formation of mixed micelles at a lower total surfactant concentration than for the individual components. nih.gov
Studies on the adsorption of SHS and non-ionic Triton X surfactants (with varying ethoxylation degrees) on a hydrophobic surface like thermally graphitized carbon black have revealed complex interaction effects. bme.hu At low total surfactant concentrations, the presence of the non-ionic surfactant enhances the amount of SHS adsorbed compared to its adsorption from a single solution. bme.hu This is attributed to a decrease in electrostatic repulsion between the adsorbed SHS ions as non-ionic molecules are included in the mixed adsorption layer. bme.hu However, at higher concentrations, an antagonistic effect is observed where the non-ionic Triton X molecules begin to displace the SHS ions from the surface. bme.hu The composition of the mixed layer at the solid surface is often enriched with the non-ionic surfactant compared to the bulk solution composition. bme.hu
Interactions with Fatty Alcohols:
The combination of SHS with fatty alcohols, particularly those with a similar chain length like hexadecanol (C16OH), exhibits strong synergistic interactions. This is due to the van der Waals attraction between the hydrophobic tails and the mitigation of electrostatic repulsion at the interface. jst.go.jp Research on the dodecane-water interface has shown that the cooperative adsorption of SHS and hexadecanol leads to a significant increase in the interfacial density of SHS. jst.go.jpnih.gov This strong interaction results in a more tightly packed adsorbed film. jst.go.jp The presence of C16OH can also improve the performance of SHS by overcoming its high Krafft point, which otherwise limits its solubility and application range. dntb.gov.ua
The table below summarizes the observed effects in binary mixtures containing Sodium Hexadecyl Sulfate.
| Mixture Component | Interface/System | Observed Effect | Research Finding |
| Triton X (Non-ionic) | Carbon Black/Water | Synergistic (at low conc.) | Increased adsorption of SHS due to reduced electrostatic repulsion. bme.hu |
| Antagonistic (at high conc.) | Displacement of SHS ions from the surface by Triton X molecules. bme.hu | ||
| Hexadecanol (Fatty Alcohol) | Dodecane/Water | Synergistic | Cooperative adsorption leads to a significant increase in the interfacial density of SHS and the formation of a surface frozen monolayer. jst.go.jpnih.gov |
| Lauramidopropyl Betaine (Amphoteric) | Aqueous Solution | Synergistic | The mixture is proposed to improve the solubility of SHS by overcoming its high Krafft point. dntb.gov.ua |
Phase Behavior and Microstructure of SHS-Containing Mixed Systems
The self-assembly of Sodium Hexadecyl Sulfate in mixed systems gives rise to a variety of phases and microstructures, which are dictated by the system's composition, concentration, and temperature. The addition of a second component, like a fatty alcohol, can dramatically alter the phase behavior compared to the pure surfactant solution.
A prominent example is the mixture of SHS and hexadecanol (C16OH) at an oil-water interface. Studies have demonstrated that the adsorbed mixed monolayer of SHS and C16OH at the dodecane-water interface undergoes a first-order phase transition from a liquid-like state to a "surface frozen" solid-like monolayer upon cooling. jst.go.jpnih.gov This transition occurs at a significantly higher temperature (around 35°C) compared to similar systems with other surfactants, a direct result of the strong cooperative adsorption and packing between SHS and C16OH. jst.go.jpnih.gov The resulting surface frozen monolayer is highly ordered and can significantly enhance the stability of oil-in-water (O/W) emulsions. jst.go.jp
While detailed ternary phase diagrams for SHS with a cosurfactant and oil are not extensively documented in the provided context, the behavior of the homologous anionic surfactant, sodium dodecyl sulfate (SDS), offers valuable insights. Ternary systems of anionic surfactant/cosurfactant/water can exhibit rich phase behavior, including:
Isotropic Solution (L1 Phase): A transparent, isotropic solution containing spherical or rod-like micelles dispersed in water. At higher concentrations or with the addition of oil, this can evolve into a bicontinuous microemulsion. acs.org
Hexagonal Liquid Crystal (H1 Phase): Composed of cylindrical micelles packed into a hexagonal array. This phase is typically found at higher surfactant concentrations than the L1 phase. acs.org
Lamellar Liquid Crystal (Lα Phase): Consists of surfactant bilayers separated by layers of water. This phase often occurs at even higher surfactant concentrations or upon the addition of a cosurfactant that promotes planar interfaces. acs.org
In SHS-containing systems, the specific structures formed depend on the interactions between the components. For instance, in mixtures with non-ionic surfactants, the shape of the resulting mixed micelles is influenced by the ratio of the two surfactants in the system. nih.gov Techniques like small-angle neutron scattering (SANS) are used to probe these microstructures, revealing details about micelle shape, size, and aggregation number. nih.gov The interaction of SHS with macromolecules like proteins can also lead to the formation of complex microstructures, such as a "beads-on-a-string" model where micelles are bound along a polymer or protein chain. nih.gov
The table below summarizes the different phases and structures observed in systems containing anionic surfactants like SHS.
| Phase / Microstructure | Description | Typical Conditions |
| Isotropic Solution (L1) | Optically isotropic phase with micelles (spherical, rod-like) or a bicontinuous structure dispersed in a solvent. acs.org | Lower surfactant concentrations. |
| Hexagonal Liquid Crystal (H1) | Cylindrical micelles arranged in a hexagonal lattice. acs.org | Intermediate surfactant concentrations. |
| Lamellar Liquid Crystal (Lα) | Surfactant bilayers separated by solvent layers, creating a layered structure. acs.org | Higher surfactant concentrations, often with a cosurfactant. |
| Surface Frozen Monolayer | A highly ordered, solid-like 2D phase formed at an interface. jst.go.jp | Observed in SHS-hexadecanol mixtures at the oil-water interface upon cooling. jst.go.jp |
Computational Modeling and Simulation of Sodium Hexadecyl Sulfate Systems
Molecular Dynamics (MD) Simulations for Understanding Interfacial Phenomena
Molecular dynamics (MD) simulation is a computational method that calculates the time-dependent behavior of a molecular system, providing a virtual microscope to observe molecular interactions in detail. MD has been particularly valuable in surfactant science for visualizing the formation of aggregates like micelles and understanding how surfactants arrange themselves at interfaces, such as the boundary between water and air, or water and a solid surface.
MD simulations of surfactants can be performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG). AA simulations model every atom in the system, offering high fidelity but at a significant computational cost, which limits the achievable simulation time and system size. frontiersin.org In contrast, CG simulations group several atoms into a single "bead" or interaction site, reducing the computational demand and allowing for the study of larger-scale phenomena over longer timescales, such as micelle formation and rearrangement. frontiersin.orgacs.org
Atomistic MD simulations investigating sodium alkyl sulfates with varying hydrophobic chain lengths (from C8 to C16) have revealed a clear trend in the structure of their aggregates. As the hydrophobic alkyl chain lengthens to the 16 carbons of SHS, the shape of the resulting micelle tends to transform from a simple spherical geometry to more complex ellipsoidal or cylindrical aggregates. bohrium.com This is because the longer hydrophobic tails collapse more effectively into the micelle's core to minimize contact with water, which in turn decreases the solvent-accessible surface area (SASA) of the aggregate. bohrium.com
The choice of the force field—a set of parameters that defines the potential energy of the system—is critical in these simulations. Force fields such as OPLS-AA, CHARMM, and GROMOS are commonly employed, and their selection can influence the outcomes, particularly for large aggregates. bohrium.comacs.org For instance, simulations of the similar surfactant sodium dodecyl sulfate (B86663) (SDS) have shown that some force fields can lead to the formation of unrealistic bicelle structures for large aggregation numbers, highlighting the importance of careful force field validation. acs.org
Coarse-grained models, such as those based on the MARTINI force field, are particularly well-suited for studying the dynamic self-assembly of SHS. frontiersin.org These models enable the direct simulation of processes like surfactant exchange between micelles, as well as micelle fission and fusion events, providing a more complete picture of the equilibrium state of surfactant solutions. acs.org
Table 1: Comparison of All-Atom and Coarse-Grained Simulation Methodologies
| Feature | All-Atom (AA) Molecular Dynamics | Coarse-Grained (CG) Molecular Dynamics |
|---|---|---|
| Level of Detail | Each atom is explicitly represented. | Groups of atoms are represented as single interaction sites ("beads"). frontiersin.org |
| Computational Cost | High; limits system size and simulation time. | Lower; allows for larger systems and longer timescales. frontiersin.org |
| Typical Applications | Detailed analysis of local interactions, bond rotations, and solvent structuring. | Simulation of large-scale phenomena like self-assembly, micelle formation, and membrane dynamics. acs.org |
| Key Finding for SHS | The longer C16 chain of SHS promotes the formation of non-spherical (ellipsoidal, cylindrical) micelles. bohrium.com | Enables observation of dynamic processes like micelle fusion and fission. acs.org |
MD simulations provide unparalleled insight into the specific molecular mechanisms governing the interaction of SHS with biological macromolecules like proteins and with various material surfaces.
SHS-Protein Interactions: Anionic surfactants are known to denature proteins, and MD simulations have been instrumental in clarifying this process. Atomistic MD simulations extending to the microsecond timescale were used to compare the denaturation of acyl coenzyme A binding protein (ACBP) by sodium dodecyl sulfate (SDS) and sodium hexadecyl sulfate (SHS). nih.gov The simulations revealed that SHS denatures the protein more efficiently than SDS. nih.gov The proposed mechanism involves the binding of small, partial surfactant micelles to multiple sites on the protein, followed by the accretion of more surfactant monomers. These partial micelles eventually merge, forming a large, mature micelle on which the now-disordered protein chain is wrapped. nih.gov The longer alkyl chain of SHS was shown to be more effective at this process, forming larger initial clusters that attack the protein, leading to a more rapid loss of the protein's native contacts and a more significant disruption of its helical structures. nih.gov
Table 2: Comparative Effects of SHS and SDS on Protein Denaturation (Based on MD Simulations of ACBP)
| Feature | Sodium Hexadecyl Sulfate (SHS) | Sodium Dodecyl Sulfate (SDS) |
|---|---|---|
| Denaturation Efficiency | More efficient and rapid. nih.gov | Less efficient compared to SHS. nih.gov |
| Attacking Clusters | Forms larger initial clusters that attack the protein. nih.gov | Forms smaller attacking clusters. |
| Impact on Native Contacts | Causes a more rapid drop in the protein's native contacts. nih.gov | Slower disruption of native contacts. |
| Structural Disruption | Induces greater expansion in size and more thorough disruption of helices. nih.gov | Less pronounced effect on protein expansion and secondary structure. |
SHS-Material Interactions: The utility of SHS in modifying material surfaces has been explored through large-scale MD simulations of a complex, four-component system including SHS, the protein lysozyme (B549824), single-walled carbon nanotubes (CNTs), and water. nih.govacs.org These simulations demonstrated that SHS molecules spontaneously assemble on the CNT surface, creating a soft, functionalizing layer. acs.orgacs.org When the lysozyme protein approaches this SHS-coated CNT, the surfactant molecules dynamically rearrange. This interaction induces the formation of a saddle-like structure in the SHS layer that conforms to the shape of the lysozyme. nih.govacs.org This templated arrangement is crucial because it orients the protein so that its active site remains exposed to the surrounding water, which helps preserve the enzyme's biological activity. nih.govacs.org In contrast, without the SHS layer, the protein tends to adsorb directly onto the hydrophobic CNT surface in an orientation that blocks the active site. nih.gov
Table 3: Summary of MD Simulation Parameters for the Lysozyme-SHS-CNT System
| Parameter | Value / Description |
|---|---|
| System Components | Lysozyme, Sodium Hexadecyl Sulfate (SHS), Carbon Nanotube (CNT), Water, Ions. acs.org |
| Simulation Type | All-Atom Molecular Dynamics. acs.org |
| Temperature | 323 K (to match experimental conditions). acs.org |
| Pressure | 1 bar. acs.org |
| Simulation Time | 100 ns for SHS self-assembly, followed by 100 ns for lysozyme adsorption. acs.org |
| Key Finding | SHS forms an interfacial layer that adjusts to orient the lysozyme, preserving its enzymatic activity. nih.govacs.org |
Predictive Modeling and Theoretical Approaches in Surfactant Science
Beyond direct simulation, computational chemistry offers predictive models and theoretical frameworks to estimate the properties of surfactants and their solutions. These approaches aim to connect a molecule's chemical structure to its macroscopic behavior, accelerating the design and selection of surfactants for specific applications.
One prominent method is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models use statistical methods to create a mathematical relationship between a molecule's computed structural features (descriptors) and its observed properties, such as the critical micelle concentration (CMC) or surface tension. mdpi.com Recently, advanced machine learning techniques like Graph Neural Networks (GNNs) have been used to build QSPR models that demonstrate high accuracy in predicting key surfactant properties across a wide range of anionic, cationic, zwitterionic, and nonionic types. mdpi.com
Another powerful theoretical tool is the use of equations of state tailored for complex fluids. The hetero-segmented Statistical Associating Fluid Theory (SAFT), for instance, has been successfully applied to predict various thermodynamic properties of surfactant solutions, including vapor pressure and speed of sound, for related molecules like SDS. researchgate.net These physics-based models provide a robust framework for understanding how factors like concentration and temperature influence the behavior of the system. researchgate.net
Theoretical approaches are also used to understand more nuanced phenomena, such as the specific effects of different counterions on surfactant behavior. Empirical concepts like the "rule of matching water affinities," which relates the association of ions to their hydration strength, combined with theoretical calculations of free energies, can explain why the CMC of a dodecyl sulfate surfactant varies depending on whether the counterion is lithium, sodium, or cesium. mdpi.com
It is important to note that the predictive power of these models can be specific to certain classes of molecules. For example, predictive models developed for the micellar solubilization of drugs in nonionic surfactant systems were found not to apply to ionic surfactants like SDS, which was used as a negative control in the study. nih.gov This indicates that the underlying molecular interactions and solubilization mechanisms for ionic surfactants like SHS are distinct and require their own dedicated theoretical models.
Analytical Chemistry Applications and Methodological Advancements Utilizing Shs
Sodium Hexadecyl Sulfate (B86663) in Capillary Electrophoresis (CE-SHS)
Capillary electrophoresis (CE) utilizing sodium dodecyl sulfate (CE-SDS) is a cornerstone technique in the biopharmaceutical industry for the purity assessment and characterization of therapeutic proteins. consensus.apprsc.org In this method, proteins are denatured and coated with the anionic surfactant, which imparts a uniform negative charge-to-mass ratio, allowing for separation based on molecular weight within a sieving matrix. acs.orgresearchgate.net However, standard CE-SDS methods are not universally optimal for all proteins, sometimes resulting in poor resolution, peak tailing, or the formation of artifacts. consensus.appresearchgate.net In these instances, Sodium Hexadecyl Sulfate has proven to be a critical alternative.
Enhancement of Resolution and Separation Power in Therapeutic Protein Characterization
The primary advantage of substituting SDS with SHS in capillary electrophoresis is the significant enhancement of separation resolution and power for certain challenging therapeutic proteins. acs.org The longer C16 alkyl chain of SHS provides a more hydrophobic environment compared to the C12 chain of SDS. This increased hydrophobicity can lead to more stable and uniform complex formation with proteins, particularly those that are themselves hydrophobic or prone to aggregation. consensus.app
Research has demonstrated that for specific recombinant therapeutic proteins, such as one designated RTP-1, nominal CE-SDS conditions failed to achieve baseline-resolved, symmetrical peaks. acs.orgresearchgate.net By replacing SDS with SHS in the running buffer matrix, a dramatic improvement in assay performance was observed. One study reported a three-fold increase in peak resolution and an eight-fold increase in plate count for RTP-1 when using an SHS-containing matrix compared to a traditional SDS-based gel. acs.orgresearchgate.net This enhancement allows for more accurate quantification of product purity and related impurities.
Similarly, for certain monoclonal antibodies (mAbs), non-reducing CE-SDS analysis can yield artificially high levels of aggregates, complicating accurate purity assessment. Supplementing the sieving gel with SHS has been shown to virtually eliminate this issue, reducing the measured aggregate percentage to levels consistent with orthogonal methods like Size Exclusion Chromatography (SEC) and Analytical Ultracentrifugation (AUC). rsc.org The more hydrophobic SHS is believed to suppress the formation of high-molecular-weight (HMW) artifacts during sample denaturation and separation. vwr.com
Comparative Performance of CE-SDS vs. CE-SHS for Therapeutic Proteins
| Parameter | CE-SDS (Conventional Method) | CE-SHS (Alternative Method) | Observed Improvement with SHS |
|---|---|---|---|
| Analyte Example | Recombinant Therapeutic Protein-1 (RTP-1) | Recombinant Therapeutic Protein-1 (RTP-1) | Significantly improved peak shape and resolution acs.org |
| Peak Resolution | Suboptimal, not baseline-resolved | 3-fold increase compared to SDS | Allows for accurate quantitation of impurities acs.orgresearchgate.net |
| Plate Count | Lower efficiency | 8-fold increase compared to SDS | Indicates much sharper, more efficient peaks researchgate.net |
| Aggregate Quantification (e.g., mAb-1, mAb-2) | Higher than expected % aggregate, protein load dependence rsc.org | Reduced % aggregate to expected levels, eliminated load dependence rsc.org | More accurate purity assessment rsc.org |
Method Development and Optimization for Specific Analytes
The successful application of CE-SHS often requires specific method development and optimization tailored to the analyte of interest. During the development of a purity assay for a multi-specific antibody (msAb-C), researchers observed unexpected artifact peaks during non-reduced CE-SDS analysis that were dependent on protein concentration. nih.gov To mitigate these artifacts, one successful strategy was the addition of the more hydrophobic surfactant, SHS, to the sieving gel buffer. nih.gov This, combined with increasing the separation temperature, led to an optimal, reliable method for purity assessment. nih.gov
For another monoclonal antibody, which showed an imbalanced heavy chain to light chain peak area ratio and artifact formation in reducing CE-SDS, replacing SDS with SHS or sodium tetradecyl sulfate (STS) in the sample and gel buffer solutions helped to resolve the issue. consensus.app The more hydrophobic surfactants form a more stable complex with the protein's heavy chain, preventing hydrophobic interactions between the chains that lead to aggregation artifacts. consensus.app
The development of a robust and reproducible CE-SHS method for product release involves creating a stable SHS gel buffer composition. A qualified method was developed that allowed for a nominal protein load three to four times higher than what was achievable under optimized CE-SDS conditions, demonstrating the robustness of the CE-SHS approach for specific applications. vwr.com
SHS as a Mobile Phase Additive in Liquid Chromatography (LC)
The use of anionic surfactants as mobile phase additives is a well-established technique in reversed-phase liquid chromatography (RPLC), often referred to as micellar liquid chromatography (MLC) or high-submicellar liquid chromatography (HSLC). rsc.orgnih.gov The most commonly employed surfactant for this purpose is sodium dodecyl sulfate (SDS). mdpi.comresearchgate.net SDS is added to the mobile phase to improve the peak shape and retention of basic compounds, which can otherwise interact undesirably with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. rsc.orgnih.gov The surfactant monomers adsorb onto the non-polar C18 stationary phase, effectively masking the silanols and creating a new partitioning mechanism. nih.gov
While the use of SDS is extensively documented, the application of Sodium Hexadecyl Sulfate as a mobile phase additive in LC is not as widely reported in the available literature. However, based on the principles of MLC and the known properties of alkyl sulfates, a hypothetical role for SHS can be inferred. Due to its longer C16 alkyl chain, SHS is significantly more hydrophobic than SDS. If used as a mobile phase additive, it would be expected to adsorb even more strongly to the C18 stationary phase. This could lead to:
Enhanced Silanol Masking: Potentially providing a more effective shield for residual silanols, leading to even better peak symmetry for basic analytes.
Increased Retention: The more hydrophobic modified stationary phase surface could lead to stronger retention of analytes, which may be advantageous for separating weakly retained compounds but could also lead to excessively long analysis times for hydrophobic compounds.
Altered Selectivity: The different stationary phase environment created by adsorbed SHS compared to SDS could alter the separation selectivity for various analytes.
It is crucial to note that these are projections based on chemical principles, and dedicated research is required to validate the practical utility and specific effects of SHS as a mobile phase additive in LC.
Methodologies for Detection and Characterization of SHS in Research Samples
Specific, validated analytical methods for the routine detection and quantification of Sodium Hexadecyl Sulfate in diverse sample matrices are not extensively detailed in readily available literature. However, methodologies developed for other anionic surfactants, particularly SDS and related compounds, can be adapted for the analysis of SHS.
Reversed-Phase Liquid Chromatography (RPLC) coupled with various detection methods is a primary technique for surfactant analysis.
Evaporative Light Scattering Detection (ELSD): This detection method is suitable for non-volatile analytes like SHS that lack a UV chromophore. A method developed for sodium laureth sulfate (SLES), another anionic surfactant, used a C8 column with an acetonitrile-water gradient and an ammonium (B1175870) acetate (B1210297) additive, which could serve as a starting point for an SHS method. researchgate.net
Mass Spectrometry (MS): LC-MS is a powerful tool for the definitive identification and quantification of surfactants. It provides molecular weight information and fragmentation patterns for structural confirmation. mdpi.com This would be a highly specific and sensitive method for detecting SHS in complex samples.
Colorimetric and Other Assays:
Methylene (B1212753) Blue Active Substances (MBAS) Assay: This is a classic colorimetric method for the quantification of anionic surfactants. It involves the formation of a complex between the anionic surfactant and the cationic dye methylene blue, which is then extracted into an organic solvent (like chloroform) and measured spectrophotometrically. omicsonline.org While widely used for SDS, its applicability and potential interferences for SHS would need to be validated.
Fluorescence-Based Methods: Novel methods, such as those using the destruction of fluorescently labeled polyelectrolyte microcapsules by surfactants like SDS, have been reported. researchgate.net An excess concentration of the surfactant disrupts the capsules, releasing a fluorescent dye that can be measured. Such a system could potentially be calibrated for SHS detection.
The choice of method would depend on the sample matrix, required sensitivity, and whether qualitative or quantitative information is needed. For any application, method development and validation would be necessary to ensure accuracy and reliability for SHS analysis.
Emerging Research Directions and Future Perspectives in Shs Science
Integration of Advanced Characterization and Computational Approaches for Comprehensive Understanding
A deeper, molecular-level understanding of SHS behavior is now possible through the integration of advanced characterization methods and computational simulations. This combined approach provides unprecedented insight into the structure-function relationships of SHS in complex systems.
Molecular dynamics (MD) simulations have become a cornerstone of this research, allowing scientists to visualize and analyze the dynamic interactions of SHS with other molecules and surfaces. For instance, large-scale MD simulations have been employed to elucidate the mechanism of protein adsorption on SHS-functionalized carbon nanotubes (CNTs). acs.orgnih.gov These simulations revealed that SHS molecules self-assemble into a soft layer on the CNT surface. acs.orgnih.gov When a protein like lysozyme (B549824) is introduced, the SHS molecules rearrange to form a "saddle-like" structure that complements the protein's shape, a phenomenon difficult to observe through experimental means alone. nih.govacs.org This computational insight explains experimental findings that the active site of the enzyme remains exposed to the aqueous phase, preserving its activity. nih.govacs.org
These computational findings are validated and complemented by advanced characterization techniques. Circular Dichroism (CD) spectroscopy, for example, has been used to confirm that the secondary structure of lysozyme is well-preserved upon adsorption onto SHS-functionalized CNTs. acs.org The adsorption behavior of SHS on hydrophobic surfaces like thermally graphitized carbon black has been studied using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), with adsorption isotherms providing quantitative data on surface coverage. core.ac.ukresearchgate.net
Thermodynamic studies combined with techniques like surface tensiometry are used to investigate phase transitions of SHS at interfaces. Research on mixed systems of SHS and hexadecanol (B772) at a dodecane-water interface showed a first-order phase transition to a surface-frozen monolayer upon cooling, driven by van der Waals attractions between the hydrophobic tails. jst.go.jp Such detailed phase behavior is critical for designing stimuli-responsive materials.
The table below summarizes how these integrated approaches provide a comprehensive understanding of SHS.
| Research Area | Computational Approach | Advanced Characterization | Key Findings |
| Protein-Surface Interaction | Molecular Dynamics (MD) Simulations | Circular Dichroism (CD) Spectroscopy | SHS forms a dynamic, saddle-like layer on carbon nanotubes that orients proteins to preserve their enzymatic activity. acs.orgnih.govacs.org |
| Surface Adsorption | Isotherm Modeling (Langmuir, Freundlich) | SEM, TEM, Zeta Potential Measurement | SHS adsorption on hydrophobic carbon surfaces follows a Langmuir model, indicating monolayer formation. core.ac.ukresearchgate.net |
| Interfacial Phase Behavior | Thermodynamic Modeling | Surface Tensiometry | Mixed SHS-hexadecanol films undergo a temperature-dependent "surface freezing" transition at the oil-water interface. jst.go.jp |
| Micelle Formation | MD Simulations | Dynamic Light Scattering (DLS) | Simulations, often compared with related surfactants like sodium dodecyl sulfate (B86663), predict micelle structure, size, and the influence of additives. acs.orgnih.gov |
Novel Applications of SHS in Interfacial Engineering and Advanced Materials Design
The fundamental properties of SHS as a surfactant are being leveraged to engineer sophisticated interfaces and design advanced materials with tailored functionalities.
A prominent application is in the surface functionalization of nanomaterials. Carbon nanotubes (CNTs), despite their exceptional properties, are notoriously difficult to disperse in water. SHS serves as an effective dispersing agent and, more importantly, as an interfacial modifier. acs.org Research has demonstrated that by functionalizing CNTs with SHS, a stable aqueous dispersion can be created that is capable of adsorbing proteins like lysozyme. acs.orgnih.gov The resulting lysozyme-SHS-CNT conjugate exhibits significantly higher enzymatic activity compared to lysozyme adsorbed on non-functionalized CNTs. acs.orgnih.gov This is attributed to the favorable orientation of the enzyme, as predicted by molecular dynamics simulations, which keeps the active site accessible. nih.govacs.org This approach opens avenues for creating novel bioreactors, biosensors, and biocatalytic systems.
Another innovative application lies in the stabilization of emulsions for use in cosmetics, food, and pharmaceuticals. The ability of SHS to form highly ordered structures at interfaces is key. In conjunction with a co-surfactant like hexadecanol (C16OH), SHS can form a "surface frozen" monolayer at the oil-water interface. jst.go.jp This phase transition creates a robust, solid-like film that imparts exceptional stability to oil-in-water (O/W) emulsions. jst.go.jpresearchgate.net The formation of this stable interfacial layer is a direct result of the cooperative adsorption and strong van der Waals interactions between the C16 alkyl chains of SHS and hexadecanol. jst.go.jp
The table below details these novel applications and the scientific principles behind them.
| Application Area | Material System | Role of SHS | Underlying Mechanism |
| Biocatalysis & Biosensors | Lysozyme-Carbon Nanotube Conjugates | Interfacial modifier and dispersing agent | SHS forms a soft layer on CNTs, promoting protein adsorption in a favorable orientation that preserves enzymatic function. acs.orgnih.gov |
| Advanced Emulsions | Oil-in-Water (O/W) Emulsions | Stabilizer via interfacial phase transition | In combination with hexadecanol, SHS forms a surface-frozen solid monolayer at the oil-water interface, creating a highly stable emulsion. jst.go.jpresearchgate.net |
| Colloidal Systems | Carbon Black Dispersions | Adsorbing and stabilizing agent | SHS adsorbs onto the hydrophobic surface of carbon black particles, enabling their dispersion in aqueous solutions for applications in inks and coatings. core.ac.ukresearchgate.net |
Exploration of SHS in Green Chemistry and Sustainable Surfactant Technologies
The global push for sustainability and green chemistry is prompting a re-evaluation of established chemicals like SHS. 3vsigmausa.com The principles of green chemistry favor the use of renewable feedstocks, biodegradable products, and processes that minimize environmental impact. 3vsigmausa.comacs.org
SHS, as an alkyl sulfate, can be positioned within this trend. While traditionally derived from petrochemical sources, the fatty alcohol precursor (hexadecanol) can also be obtained from renewable plant-based feedstocks like coconut or palm oil. This aligns with the green chemistry principle of using renewable resources. Furthermore, linear alkyl sulfates are known to be readily biodegradable, which addresses concerns about the persistence of surfactants in the environment. google.com
The personal care and detergent industries are witnessing a significant consumer-driven demand for "greener" and milder formulations. 3vsigmausa.comgoogle.com This includes a move towards sulfate-free products, although this trend primarily targets surfactants like sodium lauryl sulfate (SLS), which has a shorter alkyl chain and is sometimes perceived as harsher. As a surfactant with a longer C16 chain, SHS is considered a milder alternative, making it suitable for integration into gentle cleansing products. google.com
Future research is likely to focus on optimizing the production of SHS from fully sustainable supply chains and exploring its use in green formulations. This includes its application in mixed surfactant systems with other bio-based surfactants (e.g., alkyl polyglucosides, amino acid-derived surfactants) to create high-performance products with enhanced mildness and a superior environmental profile. 3vsigmausa.comnih.gov The goal is to balance performance, cost, and sustainability, ensuring that surfactants like SHS can meet the technical demands of modern applications while adhering to the principles of a circular economy. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing sodium hexadecyl sulfate (SHS) and ensuring its purity for laboratory use?
- SHS is typically synthesized via sulfation of 1-hexadecanol using chlorosulfonic acid or sulfuric acid, followed by neutralization with sodium hydroxide. To ensure purity, fractional crystallization or column chromatography can isolate SHS from byproducts like sodium stearyl sulfate (C18 analog). Purity validation should include neutralization titration (>95% purity threshold) and gas chromatography (GC) to detect residual alcohols .
Q. How can researchers accurately determine the purity of SHS, particularly when mixed with sodium stearyl sulfate?
- Neutralization titration is the primary method for quantifying active sulfate content. GC analysis is critical for detecting hydrocarbon chain length variability (e.g., C16 vs. C18 chains). FTIR spectroscopy can identify sulfate group signatures (e.g., 1628 cm⁻¹ for SO₂ vibrations) to confirm structural integrity .
Q. What experimental parameters should be prioritized when studying SHS adsorption at liquid-gas interfaces?
- Key parameters include:
- Concentration : Use concentrations near the critical micelle concentration (CMC) to study monolayer formation.
- Temperature : Adsorption decreases with rising temperature due to reduced surfactant solubility.
- Ionic strength : Electrolytes like NaCl compress the electrical double layer, enhancing adsorption.
Baseline measurements should compare adsorption isotherms before and after treatments (e.g., magnetic exposure) .
Advanced Research Questions
Q. How does SHS enhance methane hydrate formation kinetics, and what experimental designs optimize this effect?
- SHS reduces interfacial tension at the gas-water interface, promoting hydrate nucleation. Studies use stirred tank reactors at 2–10 MPa and 273–278 K. Surfactant concentrations of 300–500 ppm are optimal. Co-surfactants (e.g., sodium tetradecyl sulfate) can synergistically improve gas storage capacity. Kinetic data should be validated via in situ Raman spectroscopy or pressure-temperature decay monitoring .
Q. What methodological considerations are critical when analyzing SHS adsorption in mixed surfactant systems (e.g., with ethoxylated octylphenols)?
- Competitive adsorption in binary systems depends on:
- Molar ratios : Dominance of SHS at lower concentrations due to higher surface activity.
- Zeta potential : Measure charge reversal points to infer adsorption mechanisms (e.g., electrostatic vs. hydrophobic interactions).
Use activated carbon (e.g., AG-3) as an adsorbent and quantify residuals via UV-Vis spectroscopy or total organic carbon analysis .
Q. How does magnetic treatment alter the adsorption properties of SHS, and how can these effects be quantified?
- Magnetic fields (0.1–0.5 T) reduce aqueous surface tension by 10–13%, enhancing SHS adsorption at interfaces. Post-treatment, conduct pendant drop tensiometry to measure interfacial tension and Langmuir trough experiments to assess monolayer packing. Cross-reference with untreated controls to isolate magnetic effects .
Q. What advancements does capillary electrophoresis with sodium hexadecyl sulfate (CE-SHS) offer for therapeutic protein characterization?
- CE-SHS replaces traditional SDS-PAGE for quantifying covalent aggregates in proteins. Key steps:
- Sample prep : Incubate proteins with 1–2% SHS in non-reducing buffers.
- Run conditions : Apply 10–15 kV in uncoated capillaries with UV detection at 214 nm.
This method resolves high-molecular-weight species (>500 kDa) with precision comparable to size-exclusion chromatography .
Q. How can SHS be used to modify layered double hydroxide (LDH) clays, and what analytical techniques validate successful modification?
- SHS acts as an anionic surfactant to functionalize LDHs. Steps:
Replace native anions (e.g., nitrate) with SHS via ion exchange.
Confirm intercalation using XRD (increased basal spacing) and FTIR (S-O stretching at 1050–1200 cm⁻¹).
Thermogravimetric analysis (TGA) quantifies surfactant loading via weight loss at 200–400°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
